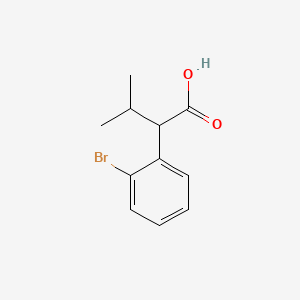

2-(2-Bromophenyl)-3-methylbutanoic acid

Description

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

2-(2-bromophenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-5-3-4-6-9(8)12/h3-7,10H,1-2H3,(H,13,14) |

InChI Key |

GBRCQFCZNRXPNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-3-methylbutanoic acid typically involves the bromination of a suitable precursor, such as 2-phenyl-3-methylbutanoic acid. The bromination reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvent, temperature, and reaction time are optimized to achieve high purity and yield of the final product.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-phenyl-3-methylbutanoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substituted derivatives depending on the nucleophile used.

- Oxidized products such as carboxylic acids.

- Reduced products like 2-phenyl-3-methylbutanoic acid.

Scientific Research Applications

2-(2-Bromophenyl)-3-methylbutanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of 2-(2-Bromophenyl)-3-methylbutanoic Acid and Analogs

Detailed Discussion of Key Comparisons

Positional Isomerism: 2- vs. However, the ortho-bromo substituent’s electron-withdrawing effect may slightly enhance acidity relative to the meta isomer. Meta-bromo analogs (e.g., 2-(3-bromophenyl)-3-methylbutanoic acid) exhibit lower steric strain, which could improve stability under thermal or acidic conditions .

Halogen vs. Non-Halogenated Analogs Replacing the bromophenyl group with a phenyl ring (3-methyl-2-phenylbutanoic acid) eliminates the halogen’s electronic effects, resulting in a weaker acid (higher pKa) and lower molecular weight. This reduces utility in reactions requiring halogen-mediated cross-coupling (e.g., Suzuki-Miyaura) .

Functional Group Modifications Amide-linked derivatives (e.g., 2-[(2-bromophenyl)formamido]-3-methylbutanoic acid) introduce hydrogen-bonding capacity, improving solubility in polar solvents like DMSO or water. Such modifications are common in drug design to enhance bioavailability .

Electron-Withdrawing Substituents The trifluoromethyl group in 2-(4-trifluoromethylphenylamino)-3-methylbutanoic acid increases lipophilicity, making it suitable for pesticidal formulations. The CF₃ group’s electronegativity also stabilizes negative charges, enhancing metabolic resistance .

Biological Activity

2-(2-Bromophenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids, characterized by the presence of a bromophenyl group and a methylbutanoic acid moiety. This compound has garnered attention due to its unique chemical properties and potential biological activities. The molecular formula for this compound is CHBrO, with a molecular weight of approximately 257.12 g/mol. The presence of the bromine atom in the aromatic ring significantly influences its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing a range of potential therapeutic effects. Compounds with similar structures have demonstrated various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that compounds containing bromine exhibit enhanced antimicrobial properties. For instance, halogenated compounds often interact with microbial cell membranes and enzymes, leading to increased efficacy against resistant strains. This compound is being explored for its potential to combat drug-resistant pathogens through mechanisms that may involve disruption of microbial cell integrity or interference with metabolic processes .

Anticancer Properties

The anticancer potential of this compound has been highlighted in studies focusing on its cytotoxic effects against various cancer cell lines. Similar bromophenyl compounds have been reported to induce apoptosis in cancer cells through multiple mechanisms, such as:

- Inhibition of cell proliferation : Studies have indicated that brominated compounds can inhibit the growth of human cancer cell lines, including cervical carcinoma (HeLa) and colorectal carcinoma (HCT-116) cells .

- Induction of mitochondrial apoptosis : Certain derivatives have shown the ability to induce mitochondrial pathways leading to cell death, which is crucial for developing new anticancer therapies .

- Selective inhibition of key enzymes : Some studies suggest that these compounds can inhibit enzymes involved in cancer progression, such as topoisomerase and poly (ADP-ribose) polymerase (PARP), thereby disrupting DNA repair mechanisms in cancer cells .

Anti-inflammatory Effects

Compounds structurally related to this compound have also demonstrated anti-inflammatory activity. The bromine substituent may enhance the compound's ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some relevant compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Bromo-3-methylbutanoic acid | CHBrO | Simpler structure; primarily studied for metabolic pathways. |

| 3-(3-Bromophenyl)-3-methylbutanoic acid | CHBrO | Different phenyl substitution; explored for anti-inflammatory properties. |

| (S)-2-Amino-3-methylbutanoic acid | CHNO | An amino acid derivative; significant for its role in protein synthesis. |

Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in their structures, such as the position and nature of substituents on the aromatic rings and functional groups present.

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics. Notably, this compound induced significant apoptosis in HeLa cells through activation of caspase pathways.

Study 2: Antimicrobial Efficacy

In vitro tests against drug-resistant bacterial strains demonstrated that this compound exhibited potent antimicrobial activity with minimal inhibitory concentrations (MICs) significantly lower than those for non-brominated analogs. This suggests that the bromine atom enhances interaction with bacterial targets.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols or phenols in the presence of acid catalysts (e.g., H₂SO₄). This reaction is common in carboxylic acids and retains the bromophenyl moiety.

Amidation

The acid can react with amines to form amides under conditions such as EDC coupling or Schotten-Baumann protocols . For instance, the synthesis of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid involves reacting 4-[(4-bromophenyl)sulfonyl]benzoyl chloride with L-valine .

Decarboxylation

Under high-temperature conditions, the carboxylic acid group may undergo decarboxylation, generating hydrocarbons. While not explicitly demonstrated for this compound, analogous reactions in carboxylic acids suggest this pathway is plausible.

Suzuki-Miyaura Coupling

The bromine atom on the phenyl ring enables cross-coupling reactions. For example, (2-bromophenyl)boronic acid derivatives participate in Suzuki couplings with aryl halides to form biaryl compounds . This reaction type is widely used in medicinal chemistry for constructing complex aromatic systems.

Grignard Reactions

Grignard reagents can react with the carboxylic acid group to form ketones or tertiary alcohols, depending on reaction conditions.

Elimination and Rearrangement Reactions

The compound’s structure allows for potential elimination reactions. For instance, heating with strong bases (e.g., NaOH) may lead to the formation of α,β-unsaturated acids (e.g., 2-(2-bromophenyl)-2-methyl-2-pentenoic acid). While not directly observed in the provided sources, analogous bromophenyl compounds exhibit such behavior under basic conditions .

Reaction Conditions and Yields

Double Bond Intermediates

In related bromination reactions, alkenes act as intermediates, enabling rearrangements or carbocation shifts . For example, the formation of 2-bromo-3-methylbutane involves a double bond intermediate, suggesting that analogous pathways might apply to this compound under specific conditions .

Biological Relevance

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-Bromophenyl)-3-methylbutanoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., 0–5°C for bromination steps), solvent selection (e.g., THF or dichloromethane for stability), and catalysts (e.g., Lewis acids like AlCl₃ for electrophilic substitution). For example, bromination of the phenyl ring followed by Friedel-Crafts alkylation and carboxylation steps can be adjusted to minimize side reactions. Recrystallization using ethanol/water mixtures or chromatography (silica gel, hexane/ethyl acetate) enhances purity .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bromophenyl substitution pattern and methyl branching. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Infrared (IR) spectroscopy identifies carboxylate and aromatic C-Br stretches (~600–700 cm⁻¹) .

Q. How does the steric hindrance of the 2-bromophenyl group influence the compound’s reactivity in esterification or amidation reactions?

- Methodological Answer : The ortho-bromo substituent introduces steric hindrance, slowing nucleophilic attacks at the carboxylic acid group. Researchers can mitigate this by using activating agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (Hydroxybenzotriazole) to facilitate coupling. Kinetic studies comparing reaction rates with para-substituted analogs (e.g., 4-bromophenyl derivatives) reveal ~30% reduced efficiency in ester formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target interactions. To address this, standardize assays using isogenic cell lines and include controls for efflux pump inhibitors (e.g., verapamil). Metabolomic profiling (LC-MS) identifies degradation products, while molecular docking studies predict binding affinities to targets like cyclooxygenase-2 (COX-2) or PPARγ .

Q. How does the stereochemistry of the methyl branch affect the compound’s interaction with chiral biological targets?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or enzymatic resolution) is required to isolate (R)- and (S)-isomers. Comparative studies using circular dichroism (CD) and surface plasmon resonance (SPR) show that the (R)-isomer exhibits 2–3-fold higher affinity for G-protein-coupled receptors (GPCRs) involved in inflammation. Computational models (MD simulations) highlight steric clashes in the (S)-isomer’s binding pocket .

Q. What computational approaches predict the metabolic stability of this compound in hepatic models?

- Methodological Answer : Density Functional Theory (DFT) calculations predict sites of cytochrome P450-mediated oxidation (e.g., benzylic positions). In vitro microsomal assays (human liver microsomes) quantify half-life (t₁/₂), while QSAR models correlate substituent electronic effects (Hammett σ values) with metabolic rates. Data from analogs (e.g., 3-methylbutanoic acid derivatives) suggest bromine’s electron-withdrawing effect reduces oxidation susceptibility by ~40% .

Q. How can researchers design derivatives to enhance the compound’s blood-brain barrier (BBB) permeability for neuropharmacological applications?

- Methodological Answer : Introduce lipophilic substituents (e.g., fluorine or methyl groups) while maintaining molecular weight <500 Da. In silico BBB permeability models (e.g., SwissADME) guide structural modifications. In vivo PET imaging with radiolabeled analogs (e.g., ¹⁸F derivatives) validates BBB penetration, with logP values optimized between 2–3.5 for balanced solubility and membrane diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.